4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
Description
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4. The piperazine ring at position 4 is further functionalized with a sulfonyl group linked to a 3-fluoro-4-methoxyphenyl moiety.
Properties
IUPAC Name |
4-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-9-16(19-11-18-12)20-5-7-21(8-6-20)25(22,23)13-3-4-15(24-2)14(17)10-13/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCJSDQHTLWJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps One common route starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride derivative of 3-fluoro-4-methoxyphenylThe reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine exhibit significant antitumor effects. For instance, derivatives have been evaluated for their ability to inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway. The combination of such compounds with other agents has shown enhanced efficacy in vitro and in vivo, suggesting potential as therapeutic agents against various malignancies .
Neurological Disorders
The piperazine component of this compound is known for its neurological activity. Research has demonstrated that similar piperazine derivatives can modulate neurotransmitter systems, providing a basis for their use in treating conditions like anxiety and depression. The sulfonamide moiety may also contribute to neuroprotective effects by reducing inflammation .
Antimicrobial Properties
The sulfonyl group in the structure has been linked to antimicrobial activity. Compounds containing sulfonamides are known to exhibit broad-spectrum antibacterial properties. Studies have shown that modifications in the piperazine and pyrimidine rings can enhance the antimicrobial potency against resistant strains of bacteria .
Nonlinear Optical Materials
Recent investigations into the nonlinear optical properties of compounds related to This compound have revealed potential applications in photonics. These materials can be utilized in devices such as optical switches and modulators due to their ability to change refractive index with applied electric fields .
| Property | Value |
|---|---|
| Nonlinear Optical Coefficient | High (specific values vary based on structure) |
| Application | Optical devices |
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a series of pyrimidine-based compounds, including derivatives of This compound . The results indicated that these compounds inhibited tumor growth significantly compared to controls, with particular emphasis on their mechanism involving ERK pathway inhibition .
Case Study 2: Neuroprotective Effects
Another research initiative focused on the neuroprotective effects of piperazine derivatives. The findings suggested that these compounds could reduce oxidative stress markers in neuronal cell lines, thereby providing a potential therapeutic avenue for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may act as an antagonist at histamine receptors, reducing allergic responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
a. Pyrimidine vs. Thienopyrimidine Derivatives
The compound 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system. Additionally, the dichlorophenyl substituent in this analog may confer higher potency but also increase off-target toxicity risks .
b. Benzisoxazole-Piperidine Hybrids
Compounds such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate a benzisoxazole-piperidine scaffold. Unlike the target molecule’s piperazine-sulfonyl linkage, this structure leverages a piperidine-ethyl bridge, which may alter conformational flexibility and receptor selectivity. Benzisoxazole motifs are prevalent in antipsychotics, suggesting divergent therapeutic applications .
Substituent Analysis
a. Fluoro and Methoxy Positioning
The target compound’s 3-fluoro-4-methoxyphenyl group contrasts with analogs like 4-(4-Fluorophenyl)piperidine (). The meta-fluoro and para-methoxy substituents in the target likely enhance electronic effects and steric interactions at binding sites compared to simpler para-fluorophenyl derivatives.
b. Sulfonyl vs. Thio/Morpholine Linkers
In 4-[[3-[5-[[(3-Fluoro-4-methoxyphenyl)methyl]thio]-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]phenyl]sulfonyl]morpholine (), a thioether linker replaces the sulfonyl group.
Pharmacological Implications
Binding Affinity and Selectivity
The sulfonyl-piperazine-pyrimidine architecture in the target compound may favor interactions with serotonin or dopamine receptors, similar to antipsychotics like aripiprazole. In contrast, thienopyrimidine analogs () with dichlorophenyl groups could exhibit stronger but less selective kinase inhibition .
Data Table: Structural and Functional Comparison
Biological Activity
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₉FN₄O₃S
- Molecular Weight : 366.4 g/mol
- CAS Number : 1396861-26-9
The structure features a piperazine ring, a pyrimidine core, and a sulfonyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often modulate enzyme activities and receptor interactions, particularly in cancer therapy.
Targeting PARP Enzymes
One of the notable mechanisms involves the modulation of Poly (ADP-ribose) polymerase (PARP) enzymes. These enzymes play a crucial role in DNA repair processes. Inhibition of PARP has been shown to enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thereby promoting cell death .
Antitumor Activity
Studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives containing similar piperazine and pyrimidine structures have been evaluated for their ability to inhibit various cancer cell lines, showing promising results against breast and prostate cancer .
Antimicrobial Properties
Research also highlights the antimicrobial potential of the compound. Sulfonamide derivatives have been noted for their antibacterial activity, which may extend to this compound due to the presence of the sulfonamide group. In vitro studies suggest that it can inhibit bacterial growth by disrupting essential cellular processes .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of a piperazine sulfonyl chloride intermediate with a 6-methylpyrimidine derivative. Key steps include:
- Sulfonylation of 3-fluoro-4-methoxyphenylpiperazine using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.
- Coupling the sulfonyl chloride intermediate with 4-chloro-6-methylpyrimidine in anhydrous tetrahydrofuran (THF) with triethylamine as a base.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product .
Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the piperazine sulfonyl group (δ 3.2–3.5 ppm for –SO₂–N–), pyrimidine protons (δ 8.1–8.3 ppm for C–H), and methoxy resonance (δ 3.8 ppm) .
- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₆H₁₈F₂N₄O₃S: 392.1 g/mol).
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal structure, and how do they influence physicochemical properties?
- Interactions :
- Hydrogen bonds : N–H···O/S interactions form sheets perpendicular to the c-axis (e.g., C11(6)R22(8) graph-set motifs) .
- π–π stacking : Pyrimidine and fluorophenyl rings exhibit edge-to-face interactions (intercentroid distance ~4.99 Å), enhancing thermal stability .
Q. How does structural modification of the sulfonyl-piperazine moiety affect biological activity?
- SAR Insights :
- Sulfonyl group : Enhances metabolic stability and enzyme binding via hydrogen-bond acceptor sites. Analogous sulfonamides show antibacterial activity (MIC ~8 µg/mL against S. aureus) .
- Fluorine substitution : The 3-fluoro-4-methoxy group improves lipophilicity (logP ~2.5), potentially increasing blood-brain barrier permeability .
Q. How can analytical methods resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
